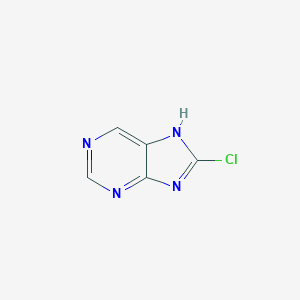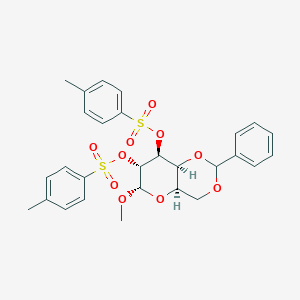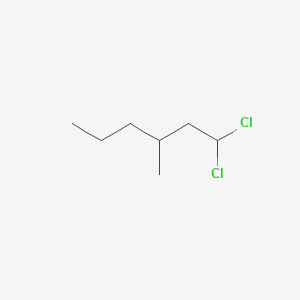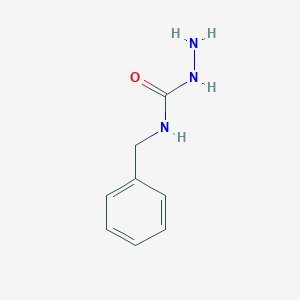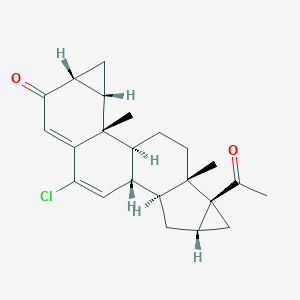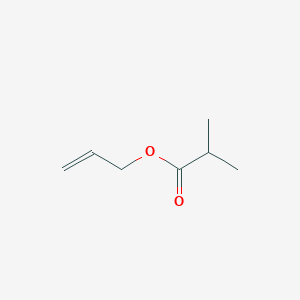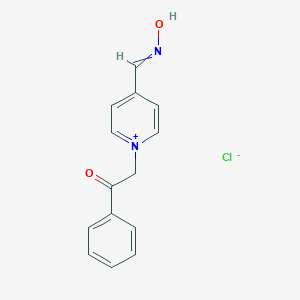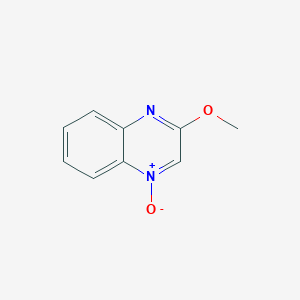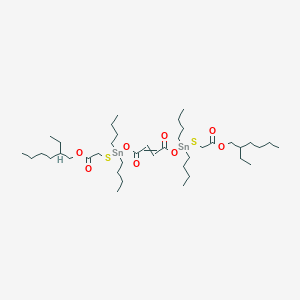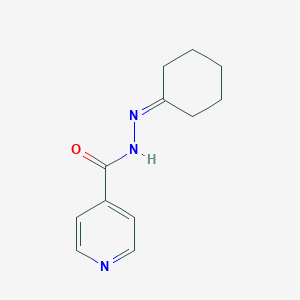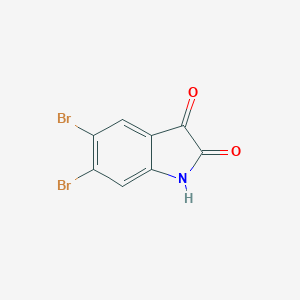
Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladate(2-), tetrabromo-, dicesium, (SP-4-1)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a type of palladium complex that has been synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is not fully understood, but it is believed to involve the coordination of the palladium atom with the ligand. This coordination leads to the formation of a stable complex that can act as a catalyst for various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. However, studies have shown that this compound is relatively stable and does not decompose easily. It is also highly soluble in organic solvents, which makes it an ideal candidate for certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its stability and solubility in organic solvents. This makes it an ideal candidate for certain lab experiments. However, this compound is also relatively expensive and may not be readily available in some labs. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its behavior in certain reactions.
Orientations Futures
There are several future directions for the study of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. One of the primary areas of focus is the development of new palladium complexes with improved catalytic properties. Additionally, researchers are interested in studying the mechanism of action of this compound in more detail to gain a better understanding of its behavior in various reactions. Finally, there is a growing interest in the use of palladium complexes in the field of medicine, and Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- may have potential applications in this area.
Méthodes De Synthèse
The synthesis of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- involves the reaction of palladium(II) acetate with cesium bromide in the presence of a specific ligand. This ligand is known as 3,3'-bis(2,4,6-trimethylphenyl)-1,1'-dimethylbenzimidazol-2,2'-diylidene (SIMes). The reaction takes place in a solvent such as acetonitrile or dimethylformamide (DMF) at a specific temperature and pressure. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Applications De Recherche Scientifique
Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in catalysis. Palladium complexes are known to catalyze a wide range of reactions, and the unique properties of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- make it an ideal catalyst for certain reactions. This compound has also been studied for its potential use in organic synthesis and as a precursor for the preparation of other palladium complexes.
Propriétés
Numéro CAS |
15654-54-3 |
|---|---|
Nom du produit |
Palladate(2-), tetrabromo-, dicesium, (SP-4-1)- |
Formule moléculaire |
Br4Cs2Pd |
Poids moléculaire |
691.8 g/mol |
Nom IUPAC |
dicesium;palladium(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
UADJEWJCMCPEMS-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Pd+2].[Cs+].[Cs+] |
SMILES canonique |
[Br-].[Br-].[Br-].[Br-].[Pd+2].[Cs+].[Cs+] |
Autres numéros CAS |
15654-54-3 |
Synonymes |
dicesium tetrabromopalladate(2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




